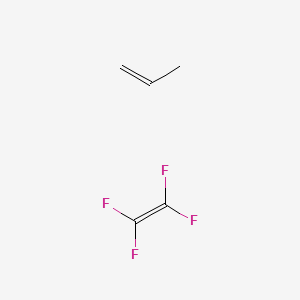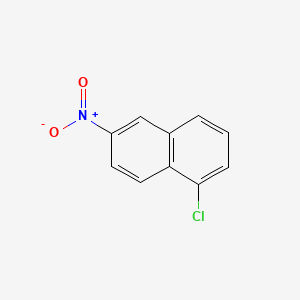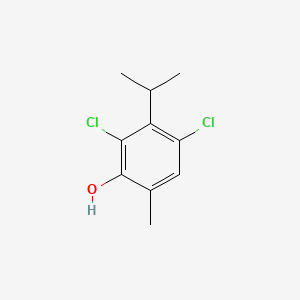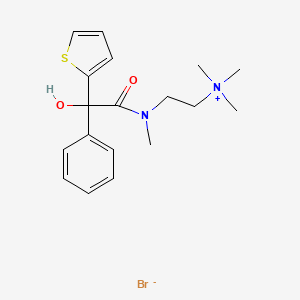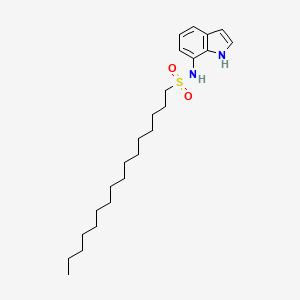
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: is a complex organic compound with a molecular structure that includes a cyclohexyl group and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the ethyl and methyl groups. One common synthetic route is the Friedel-Crafts alkylation, where an ethyl group is added to cyclohexene to form 4-ethylcyclohexene, which is then further modified to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: can undergo various chemical reactions, including:
Oxidation: : The ketone group can be further oxidized to form carboxylic acids.
Reduction: : The ketone group can be reduced to form alcohols.
Substitution: : The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is an alcohol.
Substitution: : The major products can vary widely depending on the specific substitution reaction.
Scientific Research Applications
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: : It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: can be compared with other similar compounds, such as:
4-(4-Methylcyclohexyl)-4-ethylpentan-2-one: : Similar structure but with a different arrangement of the methyl and ethyl groups.
4-(4-Ethylcyclohexyl)butan-2-one: : A simpler compound with a shorter carbon chain.
These compounds share similarities in their cyclohexyl and ketone groups but differ in their substituents and overall structure, leading to different chemical properties and applications.
Properties
CAS No. |
5595-18-6 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H26O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h12-13H,5-10H2,1-4H3 |
InChI Key |
NUUIYEWNUZLOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
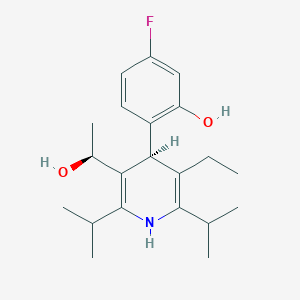
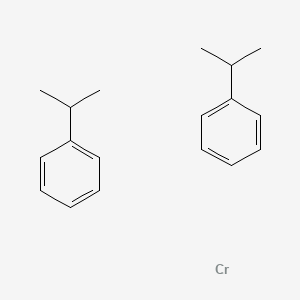
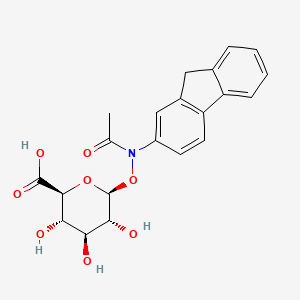
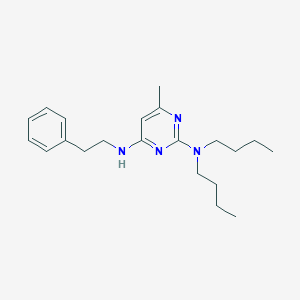
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
